2,5-dichloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide

Lipophilicity Drug-likeness Physicochemical profiling

2,5-Dichloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide (CAS 921121-55-3) is a synthetic heterocyclic small molecule (MF: C₁₃H₆Cl₃N₃O₂S; MW: 374.6 g/mol) belonging to the 1,3,4-oxadiazole-thiophene carboxamide class. Its structure features a 2,5-dichlorothiophene-3-carboxamide moiety linked via an amide bond to a 5-(2-chlorophenyl)-1,3,4-oxadiazole ring, with a computed XLogP3 of 4.8 and a topological polar surface area (TPSA) of 96.3 Ų.

Molecular Formula C13H6Cl3N3O2S
Molecular Weight 374.62
CAS No. 921121-55-3
Cat. No. B2719526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dichloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide
CAS921121-55-3
Molecular FormulaC13H6Cl3N3O2S
Molecular Weight374.62
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)C3=C(SC(=C3)Cl)Cl)Cl
InChIInChI=1S/C13H6Cl3N3O2S/c14-8-4-2-1-3-6(8)12-18-19-13(21-12)17-11(20)7-5-9(15)22-10(7)16/h1-5H,(H,17,19,20)
InChIKeyQAGPKTINGLPMTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Dichloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide (CAS 921121-55-3): Structural Identity and Compound Class Context


2,5-Dichloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide (CAS 921121-55-3) is a synthetic heterocyclic small molecule (MF: C₁₃H₆Cl₃N₃O₂S; MW: 374.6 g/mol) belonging to the 1,3,4-oxadiazole-thiophene carboxamide class [1]. Its structure features a 2,5-dichlorothiophene-3-carboxamide moiety linked via an amide bond to a 5-(2-chlorophenyl)-1,3,4-oxadiazole ring, with a computed XLogP3 of 4.8 and a topological polar surface area (TPSA) of 96.3 Ų [1]. Structurally related 1,3,4-oxadiazole-thiophene carboxamides have been investigated as succinate dehydrogenase (SDH) inhibitors with antifungal activity and as antimicrobial agents, establishing a class-level precedent for biological evaluation [2][3]. The compound is cataloged for non-human research use only [1].

Why Generic Substitution Fails for 2,5-Dichloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide: Structural Nuances That Preclude Interchangeability


Within the 1,3,4-oxadiazole-thiophene carboxamide class, small structural variations—such as the position and number of chlorine substituents on the thiophene ring, the identity of the aryl group at the oxadiazole 5-position, and the regiochemistry of the carboxamide attachment (2- vs. 3-position on thiophene)—can profoundly alter physicochemical properties, target binding, and biological potency [1]. For example, the antifungal SDH inhibitor series reported by Yang et al. demonstrated that subtle changes in the oxadiazole-linked aryl group yielded EC₅₀ values against Sclerotinia sclerotiorum ranging over an order of magnitude (0.14 to >10 mg/L) [1]. The target compound's specific 2-chlorophenyl substitution on the oxadiazole and 2,5-dichloro pattern on the thiophene-3-carboxamide confer a distinct electronic and steric profile that cannot be replicated by analogs bearing different halogenation patterns (e.g., 4-fluorophenyl or mono-chloro variants). Consequently, procurement or screening decisions predicated on class-level assumptions risk selecting a compound with meaningfully divergent properties.

Quantitative Differentiation Evidence for 2,5-Dichloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide (CAS 921121-55-3)


Lipophilicity (XLogP3) Comparison: 2-Chlorophenyl vs. 4-Fluorophenyl Oxadiazole Analogs

The target compound exhibits a computed XLogP3 of 4.8, which is higher than that of the 4-fluorophenyl analog 2,5-dichloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-thiophenecarboxamide (XLogP3 estimated ~3.9 based on fragment contributions). This ~0.9 log unit difference indicates approximately 8-fold higher lipophilicity, which can influence membrane permeability, plasma protein binding, and non-specific binding in biological assays [1].

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) Differentiation from Regioisomeric Thiophene-2-Carboxamide Analogs

The target compound (thiophene-3-carboxamide) has a computed TPSA of 96.3 Ų [1]. The regioisomeric thiophene-2-carboxamide analog, 5-chloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide (CAS 891134-63-7), shares the same molecular formula but differs in carboxamide attachment position and chlorine substitution pattern; its TPSA is predicted to differ slightly due to altered intramolecular hydrogen bonding geometry. While the absolute TPSA difference is modest, this regiochemical variation can affect the spatial presentation of hydrogen bond donor/acceptor pharmacophoric elements [2].

Polar surface area Membrane permeability ADME prediction

Class-Level Antifungal Activity: Quantitative Precedent for Thiophene-1,3,4-Oxadiazole Carboxamides as SDH Inhibitors

In a 2021 study, 30 novel thiophene/furan-1,3,4-oxadiazole carboxamide derivatives were evaluated for antifungal activity against seven phytopathogenic fungi. Compound 4i (bearing a thiophene-3-carboxamide scaffold structurally analogous to the target compound) exhibited an EC₅₀ of 0.140 ± 0.034 mg/L against Sclerotinia sclerotiorum, which was 4.6-fold more potent than the commercial SDH inhibitor boscalid (EC₅₀ = 0.645 ± 0.023 mg/L) [1]. Compound 4i also inhibited SDH with an IC₅₀ of 4.53 ± 0.19 μM, comparable to boscalid (3.51 ± 2.02 μM) [1]. While the target compound (921121-55-3) was not among the specific analogs tested in this study, it shares the core thiophene-1,3,4-oxadiazole carboxamide pharmacophore and a similar halogenation pattern, providing a quantitative class-level benchmark for expected biological performance.

Succinate dehydrogenase inhibition Antifungal activity Structure-activity relationship

Chlorine Substitution Pattern: Impact on Molecular Electrostatic Potential and Target Engagement

The target compound features a unique arrangement of three chlorine atoms: two on the thiophene ring (2,5-positions) and one at the ortho position of the phenyl ring attached to the oxadiazole. This 2-chlorophenyl substitution introduces both steric bulk and an electron-withdrawing effect proximal to the oxadiazole ring, distinct from analogs bearing 4-chlorophenyl, 4-fluorophenyl, or unsubstituted phenyl groups [1]. In the broader oxadiazole SAR literature, ortho-substitution on the phenyl ring has been shown to modulate target binding by influencing the dihedral angle between the oxadiazole and phenyl rings, thereby altering π-stacking geometry with protein targets [2].

Halogen bonding Electronic effects Structure-activity relationship

Recommended Application Scenarios for 2,5-Dichloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide (CAS 921121-55-3)


Succinate Dehydrogenase (SDH) Inhibitor Screening and Agrochemical Lead Discovery

Based on the demonstrated SDH inhibitory activity of structurally analogous thiophene-1,3,4-oxadiazole carboxamides (e.g., compound 4i: SDH IC₅₀ = 4.53 μM; antifungal EC₅₀ = 0.140 mg/L against S. sclerotiorum) [1], the target compound is a viable candidate for SDH inhibitor screening panels. Its 2-chlorophenyl substitution and 3-carboxamide regiochemistry differentiate it from reported 2-carboxamide analogs, enabling exploration of novel SAR space within this pharmacophore class.

Physicochemical Property Benchmarking for Halogenated Oxadiazole Libraries

With a well-defined XLogP3 of 4.8 and TPSA of 96.3 Ų [1], the target compound can serve as a lipophilic reference standard within oxadiazole-thiophene screening libraries. Its computed properties place it near the upper boundary of typical drug-like chemical space, making it useful for calibrating permeability and solubility assays against less lipophilic analogs such as the 4-fluorophenyl derivative (estimated XLogP3 ≈ 3.9).

Structure-Activity Relationship (SAR) Probe for ortho-Chlorophenyl Oxadiazole Interactions

The 2-chlorophenyl group on the oxadiazole ring is underrepresented in published 1,3,4-oxadiazole SAR studies [2]. This compound provides a unique opportunity to investigate how ortho-chlorine substitution affects target binding conformation, π-stacking geometry, and halogen bonding interactions compared to the more commonly explored para-substituted analogs.

Antimicrobial Screening Against Gram-Negative Pathogens (Class-Level Hypothesis)

Oxadiazole-containing small molecules have been reported to inhibit trans-translation in bacteria, with activity demonstrated against Legionella pneumophila [3]. The target compound, containing the oxadiazole scaffold, may be evaluated in trans-translation inhibition assays or broader Gram-negative antibacterial panels, though direct evidence for this specific compound is currently absent from the published literature.

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